4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170110-04-9
VCID: VC2533843
InChI: InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11;/h1-8H;1H
SMILES: C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl
Molecular Formula: C11H9Cl2NO3S
Molecular Weight: 306.2 g/mol

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

CAS No.: 1170110-04-9

Cat. No.: VC2533843

Molecular Formula: C11H9Cl2NO3S

Molecular Weight: 306.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride - 1170110-04-9

Specification

CAS No. 1170110-04-9
Molecular Formula C11H9Cl2NO3S
Molecular Weight 306.2 g/mol
IUPAC Name 4-pyridin-2-yloxybenzenesulfonyl chloride;hydrochloride
Standard InChI InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11;/h1-8H;1H
Standard InChI Key PYOLUAWHHUHNDB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl
Canonical SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl

Introduction

Chemical Identity and Basic Properties

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride is an organic compound derived from the parent compound 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride (CAS: 192329-94-5). The hydrochloride salt form is identified by CAS number 1170110-04-9. This compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a pyridin-2-yloxy group. The addition of the hydrochloride salt affects its solubility and stability characteristics while maintaining the core molecular structure.

Nomenclature and Identification

The compound is known by several names and identifiers:

  • IUPAC Name: 4-pyridin-2-yloxybenzenesulfonyl chloride hydrochloride

  • CAS Registry Number: 1170110-04-9

  • Parent Compound CAS: 192329-94-5

  • Other synonyms include:

    • (4-(2-PYRIDYLOXY)PHENYL)SULFONYL CHLORIDE HYDROCHLORIDE

    • 4-(PYRIDIN-2-YLOXY)PHENYLSULFONYL CHLORIDE HYDROCHLORIDE

Physical and Chemical Properties

The physical and chemical properties of the compound are summarized in Table 1, with many properties derived from the parent compound due to limited specific data on the hydrochloride form.

Table 1: Physical and Chemical Properties of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

PropertyValueNotes
Molecular FormulaC₁₁H₈ClNO₃S·HClIncludes hydrochloride salt
Molecular Weight~306.16 g/molEstimated based on parent compound plus HCl
Parent Compound Weight269.70 g/mol Without hydrochloride
AppearanceCrystalline solidTypical for such compounds
Density~1.42 g/cm³Based on parent compound
Melting PointNot specifically reportedParent compound: 158°C
Boiling PointNot specifically reportedParent compound: 392.1°C at 760 mmHg
LogP~3.88Based on parent compound
PSA~64.64Based on parent compound
SolubilityIncreased water solubilityCompared to parent compound

Structural Characteristics

The structure of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride consists of three main components: a benzene ring, a pyridin-2-yloxy substituent, and a sulfonyl chloride group. The hydrochloride salt formation typically occurs through protonation of the pyridine nitrogen.

Core Molecular Structure

The parent compound has the following structural identifiers:

  • InChI: InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H

  • InChIKey: CXLPHVTZYYDWQX-UHFFFAOYSA-N

  • SMILES: C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl

The hydrochloride form would maintain this core structure with the addition of a proton to the pyridine nitrogen and a chloride counterion.

Functional Groups and Reactivity

The compound contains several key functional groups that contribute to its chemical reactivity:

  • Sulfonyl chloride group (-SO₂Cl): Highly reactive and electrophilic, making it useful for various chemical transformations.

  • Ether linkage (pyridin-2-yloxy): Connects the pyridine and benzene rings, providing conformational flexibility.

  • Pyridine ring: Contains a basic nitrogen atom that can be protonated (forming the hydrochloride salt) and can participate in coordination chemistry.

The electrophilic nature of the sulfonyl chloride group allows the compound to react with nucleophiles, including amino groups, hydroxyl groups, and thiols, which contributes to its potential applications in drug design and chemical synthesis.

Synthesis and Production

The synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride typically builds upon the synthesis of the parent compound, followed by hydrochloride salt formation.

Biological Activity and Mechanisms

The biological activity of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride is primarily related to its chemical reactivity.

Applications

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride has several potential applications, primarily in research and development settings.

Research Applications

The compound is primarily marketed for research and development (R&D) purposes . Its primary applications include:

  • Organic synthesis: As a building block or intermediate in the synthesis of more complex molecules

  • Chemical biology: For studying biological pathways and mechanisms

  • Medicinal chemistry: As a starting point for developing bioactive compounds

Related Compounds and Structural Analogs

Several compounds share structural similarities with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride, forming a family of related sulfonyl chlorides.

Structural Analogs

The primary structural analogs include compounds with variations in the position of the pyridine substituent or modifications to other parts of the molecule:

Table 2: Structural Analogs of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

Compound NameStructural VariationNotes
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chlorideDifferent position of pyridine nitrogenPosition affects basicity and binding properties
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chlorideDifferent position of pyridine nitrogenPosition affects basicity and binding properties
8-Methylisoquinoline-5-sulfonyl ChlorideDifferent heterocyclic systemRelated by sulfonyl chloride functionality
5-Chloro- Triazolo[1,5-A]Pyrimidine-2-SulfonylchlorideDifferent heterocyclic systemRelated by sulfonyl chloride functionality

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